molecular formula C24H28N4O6S B11624283 4-[(E)-hydroxy{1-[2-(morpholin-4-yl)ethyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}methyl]-N,N-dimethylbenzenesulfonamide

4-[(E)-hydroxy{1-[2-(morpholin-4-yl)ethyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}methyl]-N,N-dimethylbenzenesulfonamide

Cat. No.: B11624283
M. Wt: 500.6 g/mol
InChI Key: GOAWKDHLRQMPRH-LSDHQDQOSA-N
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Description

The compound 4-{4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrrole ring, a morpholine moiety, and a sulfonamide group, making it an interesting subject for scientific research.

Properties

Molecular Formula

C24H28N4O6S

Molecular Weight

500.6 g/mol

IUPAC Name

4-[(E)-hydroxy-[1-(2-morpholin-4-ylethyl)-4,5-dioxo-2-pyridin-4-ylpyrrolidin-3-ylidene]methyl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C24H28N4O6S/c1-26(2)35(32,33)19-5-3-18(4-6-19)22(29)20-21(17-7-9-25-10-8-17)28(24(31)23(20)30)12-11-27-13-15-34-16-14-27/h3-10,21,29H,11-16H2,1-2H3/b22-20+

InChI Key

GOAWKDHLRQMPRH-LSDHQDQOSA-N

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=NC=C4)/O

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=NC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Morpholine Moiety: This step involves the reaction of an appropriate halide with morpholine under basic conditions.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of new sulfonamide derivatives.

Scientific Research Applications

4-{4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Pharmacology: The compound can be studied for its potential therapeutic effects and pharmacokinetic properties.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound can be used as a tool to study biological processes and pathways, particularly those involving sulfonamide-sensitive enzymes.

Mechanism of Action

The mechanism of action of 4-{4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This can lead to the modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

4-{4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE: can be compared with other sulfonamide-containing compounds, such as:

    Sulfamethoxazole: An antibiotic used to treat bacterial infections.

    Sulfasalazine: Used to treat inflammatory bowel disease and rheumatoid arthritis.

    Furosemide: A diuretic used to treat fluid retention and hypertension.

The uniqueness of 4-{4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE lies in its complex structure, which combines multiple functional groups and moieties, making it a versatile compound for various applications.

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